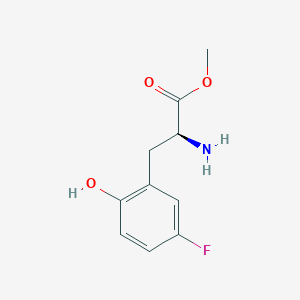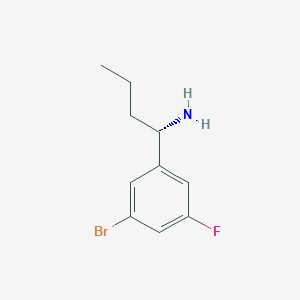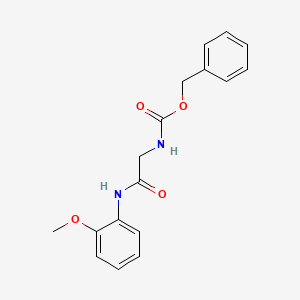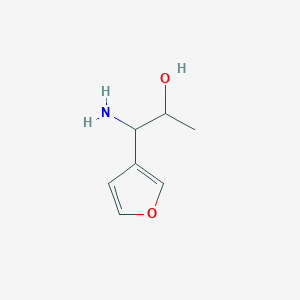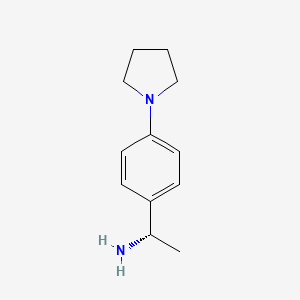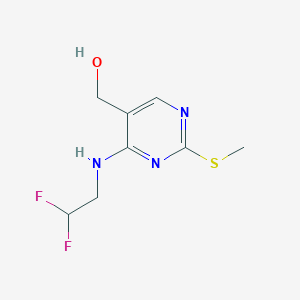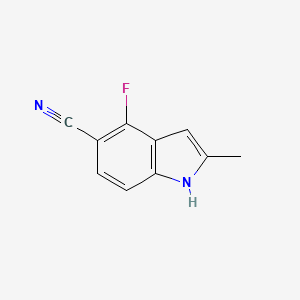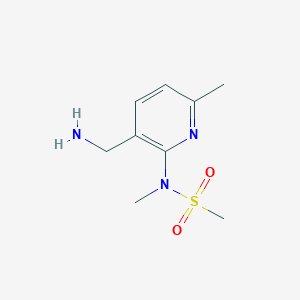
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group and the methyl group. The final step involves the sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic processes or disruption of cell signaling pathways.
類似化合物との比較
Similar Compounds
- N-(3-(Aminomethyl)pyridin-2-YL)-N-methylmethanesulfonamide
- N-(6-Methylpyridin-2-YL)-N-methylmethanesulfonamide
- N-(3-(Aminomethyl)-pyridin-2-YL)-N-methylmethanesulfonamide
Uniqueness
N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H15N3O2S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
N-[3-(aminomethyl)-6-methylpyridin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7-4-5-8(6-10)9(11-7)12(2)15(3,13)14/h4-5H,6,10H2,1-3H3 |
InChIキー |
GSRUEFOFIQGADS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)CN)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13052187.png)
![tert-Butyl 3-fluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13052190.png)
